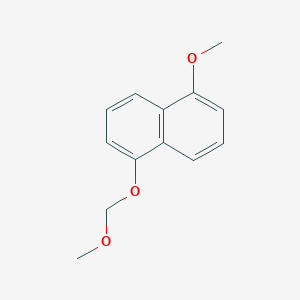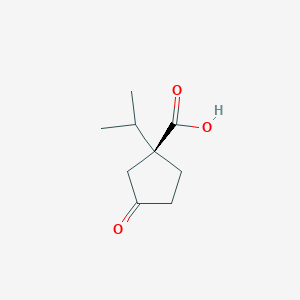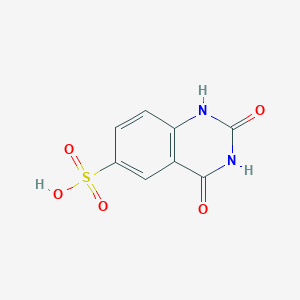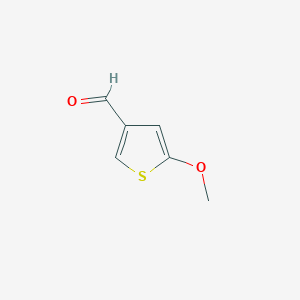
tert-Butyl 2-(methylamino)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 2-(methylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H24N2O2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl group and a methylamino group . The molecular weight of the compound is 228.33 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis of Complex Molecules
One significant application of tert-Butyl 2-(methylamino)piperidine-1-carboxylate is in the synthesis of complex molecules. For instance, it has been utilized in the graphical synthetic routes of Vandetanib, an anticancer drug, where it is part of a synthetic route that includes steps such as substitution, deprotection, methylation, and cyclization. This route has been shown to yield higher commercial value and is favorable for manufacturing scale (Mi, 2015).
Environmental Studies
This compound also finds applications in environmental studies, particularly concerning the degradation of pollutants. For example, in the study of methyl tert-butyl ether (MTBE) decomposition by adding hydrogen in a cold plasma reactor, it's demonstrated that this method constitutes an alternative for decomposing and converting MTBE into less harmful substances, showcasing the compound's relevance in environmental remediation technologies (Hsieh et al., 2011).
Biodegradation and Environmental Fate
The compound's relevance extends to studies on the biodegradation and environmental fate of related compounds, such as ethyl tert-butyl ether (ETBE). Research has identified microorganisms in soil and groundwater capable of degrading ETBE, a gasoline ether oxygenate, elucidating pathways that include intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). This highlights the compound's importance in understanding pollutant degradation mechanisms and potential bioremediation strategies (Thornton et al., 2020).
Drug Development and Toxicity Studies
Furthermore, the compound plays a role in drug development and toxicity studies. For example, it is part of research into synthetic phenolic antioxidants' environmental occurrence, fate, human exposure, and toxicity. These antioxidants, used to lengthen product shelf life, have raised concerns due to their potential health impacts, prompting studies to better understand their effects and develop safer alternatives (Liu & Mabury, 2020).
Safety and Hazards
This compound is considered hazardous. It may cause harm if swallowed and may cause skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl 2-(methylamino)piperidine-1-carboxylate involves the reaction of tert-butyl 2-(methylamino)piperidine-1-carboxylate with tert-butyl bromoacetate in the presence of a base.", "Starting Materials": [ "tert-butyl 2-(methylamino)piperidine-1-carboxylate", "tert-butyl bromoacetate", "base (e.g. sodium hydride, potassium carbonate)" ], "Reaction": [ "Add the base to a solution of tert-butyl 2-(methylamino)piperidine-1-carboxylate in an appropriate solvent (e.g. THF, DMF) to deprotonate the carboxylic acid group.", "Add tert-butyl bromoacetate to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain tert-Butyl 2-(methylamino)piperidine-1-carboxylate as a white solid." ] } | |
Numéro CAS |
783325-29-1 |
Formule moléculaire |
C12H24N2O2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-(methylaminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(14)9-13-4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 |
Clé InChI |
MDSFYYLVYHYPGW-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CNC |
SMILES |
CC(C)(C)OC(=O)N1CCCCC1NC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1CNC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


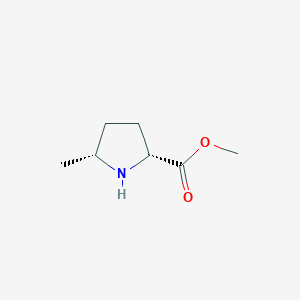
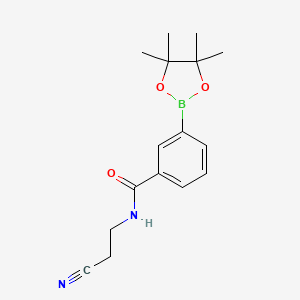
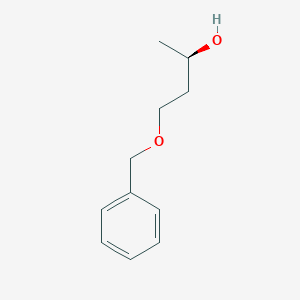

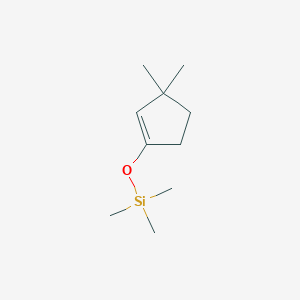
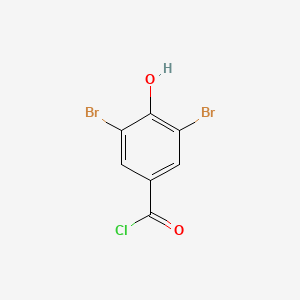
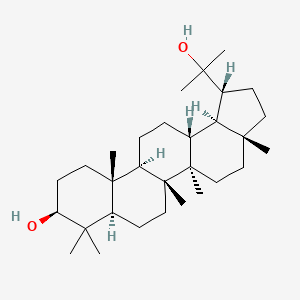
![methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3331084.png)


